molecular formula C11H17BrFNO B13769485 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide CAS No. 67031-43-0

3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide

Cat. No.: B13769485
CAS No.: 67031-43-0
M. Wt: 278.16 g/mol
InChI Key: DQYKFKFGVPSXIX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide can be achieved through several routes. One common method involves the use of fluoro-l-phenylalanine as a substrate in a multi-enzymatic system. This system includes enzymes such as LAAD, HMS, l-mandelate dehydrogenase, benzoylformate decarboxylase, and phenylacetaldehyde reductase . Industrial production methods often involve the use of fluorinase enzymes to introduce the fluorine atom into the organic molecule .

Chemical Reactions Analysis

3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide involves its interaction with specific molecular targets. . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Properties

CAS No.

67031-43-0

Molecular Formula

C11H17BrFNO

Molecular Weight

278.16 g/mol

IUPAC Name

[2-(3-fluorophenyl)-2-hydroxyethyl]-propylazanium;bromide

InChI

InChI=1S/C11H16FNO.BrH/c1-2-6-13-8-11(14)9-4-3-5-10(12)7-9;/h3-5,7,11,13-14H,2,6,8H2,1H3;1H

InChI Key

DQYKFKFGVPSXIX-UHFFFAOYSA-N

Canonical SMILES

CCC[NH2+]CC(C1=CC(=CC=C1)F)O.[Br-]

Origin of Product

United States

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